4,6-Dimethoxyindoline-2,3-dione

CAS No.: 21544-81-0

Cat. No.: VC2449375

Molecular Formula: C10H9NO4

Molecular Weight: 207.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21544-81-0 |

|---|---|

| Molecular Formula | C10H9NO4 |

| Molecular Weight | 207.18 g/mol |

| IUPAC Name | 4,6-dimethoxy-1H-indole-2,3-dione |

| Standard InChI | InChI=1S/C10H9NO4/c1-14-5-3-6-8(7(4-5)15-2)9(12)10(13)11-6/h3-4H,1-2H3,(H,11,12,13) |

| Standard InChI Key | FAMGTYWNHVETJC-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C(=C1)OC)C(=O)C(=O)N2 |

| Canonical SMILES | COC1=CC2=C(C(=C1)OC)C(=O)C(=O)N2 |

Introduction

Chemical Structure and Properties

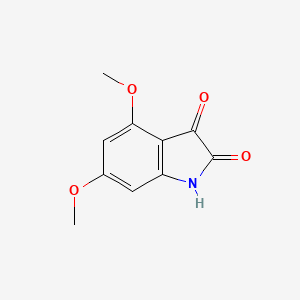

4,6-Dimethoxyindoline-2,3-dione is characterized by a bicyclic structure consisting of a benzene ring fused to a five-membered lactam ring with carbonyl groups at positions 2 and 3, and methoxy substituents at positions 4 and 6. This specific substitution pattern distinguishes it from other methoxy-substituted isatin derivatives.

Molecular Information

| Property | Value |

|---|---|

| Chemical Name | 4,6-Dimethoxyindoline-2,3-dione |

| Molecular Formula | C₁₀H₉NO₄ |

| CAS Number | 21544-81-0 |

| Molecular Weight | 207.18 g/mol |

| Structure | Bicyclic with methoxy groups at positions 4 and 6 |

Physical Properties

While specific physical property data for 4,6-Dimethoxyindoline-2,3-dione is limited in the available literature, properties can be estimated based on similar compounds such as 4,6-dimethylindoline-2,3-dione:

| Property | Estimated Value |

|---|---|

| Appearance | Crystalline solid |

| Solubility | Likely soluble in organic solvents (DMSO, methanol) |

| Melting Point | Likely within 200-250°C range (based on similar isatin derivatives) |

Spectroscopic Characteristics

Based on the structural features of 4,6-Dimethoxyindoline-2,3-dione and data from related isatin compounds, the following spectroscopic characteristics would be expected:

Synthesis Methods

General Approaches to Isatin Synthesis

The synthesis of isatin derivatives, including methoxy-substituted variants, typically follows established methodologies that can be adapted for 4,6-dimethoxyindoline-2,3-dione:

Specific Synthesis Considerations

From research on similar compounds, the synthesis of methoxy-substituted isatins requires specific attention to reaction conditions:

"We observed that maintaining the temperature at 55°C is necessary for the synthesis of the 4,7-difluoro and 4,7-dimethoxy substituted intermediates."

The synthesis of 4,6-dimethoxyindoline-2,3-dione would likely follow a pathway starting with 3,5-dimethoxyaniline as the precursor:

-

Reaction of 3,5-dimethoxyaniline with chloral hydrate and hydroxylamine hydrochloride in aqueous sodium sulfate

-

Formation of the corresponding isonitrosoacetanilide intermediate

-

Cyclization using concentrated sulfuric acid at controlled temperature (approximately 55°C) to form the isatin structure

Structure-Activity Relationships

Effects of Methoxy Substitution on Biological Activity

Research on methoxy-substituted isatins has revealed several important structure-activity relationships that may be relevant to 4,6-dimethoxyindoline-2,3-dione:

Significance of Substitution Positions

The specific positioning of substituents on the isatin core significantly impacts biological activity:

"Increased size of the aromatic substitution in the R₁ and R₄ positions (compound 6d versus 2) appears to contribute to improved inhibitory activity."

For 4,6-dimethoxyindoline-2,3-dione, the methoxy groups at positions 4 and 6 would be expected to influence:

-

Electronic density distribution across the molecule

-

Hydrogen bonding capabilities

-

Steric interactions with potential biological targets

Comparison with Other Substituted Isatins

Synthetic Utility

The isatin core serves as a versatile intermediate in heterocyclic chemistry:

"Isatins (1H-indole-2,3-dione) are synthetically versatile substrates, where they can be used for the synthesis of a large variety of heterocyclic compounds, such as indoles and quinolines, and as raw material for drug synthesis."

Specific transformations applicable to 4,6-dimethoxyindoline-2,3-dione include:

Research Status and Future Directions

Current Research Status

The available research specifically on 4,6-dimethoxyindoline-2,3-dione is limited, with most studies focusing on other isatin derivatives. Key findings from related compounds include:

-

Methoxy-substituted isatins can exhibit significant antiproliferative activity against cancer cell lines

-

The electron-donating nature of methoxy groups contributes positively to inhibitory activity

-

The position of substitution on the isatin core is critical for biological activity

Research has shown that "it appears that the electron density of the substitutions may play a more significant role in the inhibitory action of the derivatives."

Knowledge Gaps and Research Opportunities

Several areas warrant further investigation regarding 4,6-dimethoxyindoline-2,3-dione:

| Research Area | Specific Questions |

|---|---|

| Synthesis Optimization | What are the optimal conditions for selective synthesis of 4,6-dimethoxyindoline-2,3-dione? |

| Biological Evaluation | What is the specific activity profile against cancer cell lines and other biological targets? |

| Comparative Studies | How does the 4,6-dimethoxy substitution pattern compare to other patterns (e.g., 4,7-dimethoxy) in terms of activity? |

| Mechanism of Action | What are the molecular targets and mechanisms underlying any observed biological activity? |

| Derivatization | What novel compounds can be developed using 4,6-dimethoxyindoline-2,3-dione as a starting material? |

Analytical Methods

Identification and Characterization

Standard analytical methods for the identification and characterization of 4,6-dimethoxyindoline-2,3-dione include:

| Method | Detection Parameter |

|---|---|

| HPLC-UV | Typically monitored at 254-280 nm |

| TLC | Various visualization methods including UV and staining reagents |

| Elemental Analysis | C, H, N percentages should match calculated values |

| Melting Point | Sharp melting point indicating high purity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume